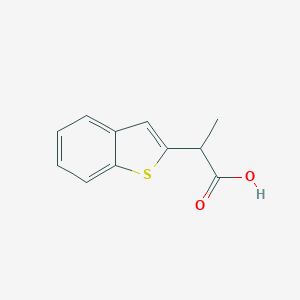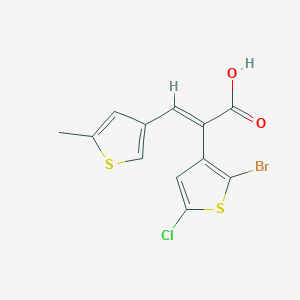![molecular formula C13H14S2 B428832 3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B428832.png)
3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes multiple methyl groups and a fused ring system, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its derivatives can inhibit the activity of certain enzymes, resulting in antimicrobial or anticancer effects . In electronic applications, its unique structure facilitates efficient charge transport, making it suitable for use in semiconductors and transistors .
Comparison with Similar Compounds
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene can be compared with other thiophene derivatives such as:
Thiophene: The simplest member of the thiophene family, lacking the additional fused ring system and methyl groups.
Bithiophene: Consists of two thiophene rings fused together, offering different electronic properties.
Cyclopenta[2,1-b3,4-b’]dithiophene: A compound with a similar fused ring system but different substitution patterns, leading to varied applications in organic electronics.
The uniqueness of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for diverse scientific and industrial applications .
Properties
Molecular Formula |
C13H14S2 |
|---|---|
Molecular Weight |
234.4g/mol |
IUPAC Name |
3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene |
InChI |
InChI=1S/C13H14S2/c1-6-7(2)15-11-5-10-8(3)14-9(4)13(10)12(6)11/h5H2,1-4H3 |
InChI Key |
JOWHGUIOLABFCE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=C(SC(=C3C2)C)C)C |
Canonical SMILES |
CC1=C(SC2=C1C3=C(SC(=C3C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(5-Chloro-2-thienyl)vinyl]-2-methylthiophene](/img/structure/B428750.png)





![thieno[3,2-e][1]benzothiophene-2,7-dicarbaldehyde](/img/structure/B428761.png)
![Thieno[2,3-e][1]benzothiophene-2,7-dicarbaldehyde](/img/structure/B428763.png)

![3-Chlorodibenzo[b,d]thiophen-4-ol](/img/structure/B428767.png)



![2-({3-nitrophenyl}sulfonyl)-4-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428772.png)
